molecular formula C8H10BrN5 B3034056 3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole CAS No. 1351393-85-5

3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole

Cat. No.: B3034056
CAS No.: 1351393-85-5
M. Wt: 256.10
InChI Key: KRNNUSAEUWJULE-UHFFFAOYSA-N
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Description

Product Overview 3-Bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole ( 1351393-85-5) is a high-purity heterocyclic building block offered with a guaranteed purity of 98% . This compound features a molecular formula of C 8 H 10 BrN 5 and a molecular weight of 256.11 g/mol, and is supplied as a solid . Research Applications and Value This brominated triazole derivative is specifically designed for use in chemical synthesis and pharmaceutical research. It serves as a versatile precursor for the development of novel nitrogen-rich heterocyclic systems, such as triazolotetrazines, which are of significant interest in medicinal chemistry and materials science . The presence of both a bromo substituent and a 3,5-dimethylpyrazolyl group on the triazole core makes it a valuable scaffold for further functionalization through cross-coupling and nucleophilic substitution reactions, enabling researchers to create diverse compound libraries for biological screening . Handling and Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic use. Handle with care. The compound may be harmful if swallowed and may cause skin and serious eye irritation . It may also cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive hazard and handling information. Users should wear appropriate protective equipment and use only in a well-ventilated area .

Properties

IUPAC Name

3-bromo-5-(3,5-dimethylpyrazol-1-yl)-1-methyl-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN5/c1-5-4-6(2)14(11-5)8-10-7(9)12-13(8)3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNNUSAEUWJULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=NN2C)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by further functionalization to introduce the triazole moiety. The bromine atom is usually introduced via halogenation reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes the use of catalysts, solvents, and temperature control. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, hydrazine derivatives for pyrazole formation, and various oxidizing or reducing agents for modifying the compound’s oxidation state. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the reaction’s outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation or reduction can lead to changes in the compound’s oxidation state and overall structure .

Scientific Research Applications

3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the pyrazole and triazole rings allows the compound to form stable complexes with these targets, potentially inhibiting or modulating their activity. The bromine atom and methyl groups can further influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs in Coordination Chemistry

Compound : 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2,2'-bipyridine (dmpbipy)

  • Structure : Combines pyrazole and bipyridine groups, forming a tridentate ligand.
  • Comparison: Both compounds feature pyrazole and aromatic nitrogen heterocycles. The bromine substituent could enhance electrophilicity, unlike dmpbipy’s methyl groups, which prioritize steric effects .

Energetic Materials

Compound : 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine (HCPT)

  • Structure : Nitro-rich triazole-pyrazole hybrid.
  • Key Properties :
    • Thermal stability: Decomposition at 215–340°C
    • Detonation velocity: 8,236–9,167 m/s
    • Sensitivity: Moderate impact sensitivity due to nitro groups .

      Compound : 5-Nitro-3-trinitromethyl-1H-1,2,4-triazole
  • Key Properties :
    • Density: 1.93–2.01 g/cm³
    • Detonation pressure: 26.5–37.8 GPa .
  • Comparison : The target compound lacks nitro groups, which are critical for high energy density in explosives. Bromine’s lower electronegativity and larger atomic radius may reduce thermal stability compared to nitro-substituted analogs. However, bromine could serve as a synthetic handle for further functionalization .

Pharmaceutical Derivatives

Compound : TAK-063 (PDE10A inhibitor)

  • Structure: Pyridazinone core with pyrazole and fluorophenyl groups.
  • Key Properties : IC₅₀ = 0.30 nM , >15,000-fold selectivity over other PDEs, high brain penetration .
    Compound : GDC-0032 (PI3K inhibitor)
  • Structure : Benzoxepin-triazole hybrid.
  • Key Properties: Low intrinsic clearance, robust antitumor activity in xenograft models .
  • The bromine atom could modulate lipophilicity or serve as a halogen bond donor, akin to fluorine in TAK-063 .

Brominated Triazole Derivatives

Compound : 5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Structure : Bromophenyl-substituted triazole-thione.
  • Key Properties : IR (C-Br stretch at 533 cm⁻¹ ), molecular weight 464 g/mol .
    Compound : 3-(3-Bromo-2-methoxyphenyl)-1-methyl-1H-1,2,4-triazole
  • Applications : Intermediate for TYK2 inhibitors .
  • Comparison : Bromine in the target compound may similarly enhance reactivity for cross-coupling reactions. However, its lack of a thione or methoxy group limits direct analogy to these derivatives .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
Target Compound 1,2,4-Triazole Br, 3,5-dimethylpyrazole 256.11 Coordination chemistry potential
HCPT 1,2,4-Triazole Nitro, dinitropyrazole 326.15 High thermal stability (215–340°C)
dmpbipy Bipyridine + pyrazole 3,5-dimethylpyrazole 265.31 Actinide/lanthanide separation
TAK-063 Pyridazinone Fluorophenyl, pyrazole 465.45 PDE10A inhibition
5-Nitro-3-trinitromethyl-1H-1,2,4-triazole 1,2,4-Triazole Nitro, trinitromethyl 287.09 High detonation pressure (37.8 GPa)

Biological Activity

Overview

3-Bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole is a heterocyclic compound known for its diverse biological activities. This compound features both pyrazole and triazole rings, which are significant in medicinal chemistry and organic synthesis. Its unique structure allows for various interactions with biological targets, making it a subject of interest in drug development and therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the cyclization of hydrazine derivatives with carbonyl compounds to form the pyrazole ring, followed by further functionalization to introduce the triazole moiety. The bromine atom is introduced via halogenation reactions using reagents like N-bromosuccinimide (NBS) under controlled conditions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of both pyrazole and triazole rings allows the compound to form stable complexes with these targets, potentially inhibiting or modulating their activity. The bromine atom and methyl groups can influence the compound’s binding affinity and specificity.

Antitumor Activity

Research has shown that compounds similar to this compound exhibit significant antitumor properties. For instance, studies involving structurally related compounds indicated that subtle variations in their chemical structure can enhance their antitumor efficacy by inhibiting tubulin polymerization .

Antiviral Properties

The compound has also been evaluated for its antiviral activity. In a study examining various derivatives of triazoles and pyrazoles, it was found that modifications in the phenyl moiety could tune biological properties toward antiviral effects .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been highlighted in several studies. The interaction with enzymes involved in metabolic pathways suggests potential applications in treating metabolic disorders or cancers where these pathways are dysregulated .

Case Studies

StudyFindings
Antitumor Activity A derivative of the compound showed significant inhibition of cancer cell lines through tubulin polymerization interference .
Antiviral Screening Variants of the compound were tested against viral pathogens, revealing promising antiviral activity linked to structural modifications .
Enzyme Interaction The compound demonstrated effective inhibition of certain enzymes critical for cancer progression .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds:

CompoundStructureUnique FeaturesBiological Activity
This compoundContains both pyrazole and triazole ringsBromine atom enhances reactivityAntitumor and antiviral activities
3,5-Dimethyl-1H-pyrazoleLacks triazole ringSimpler structureLimited biological activity
1-Methyl-1H-1,2,4-triazoleLacks pyrazole ringLess versatileMinimal biological applications

Q & A

Q. What are the recommended synthetic routes for 3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, triazole-pyrazole hybrids are often prepared using copper-catalyzed "click" chemistry or palladium-mediated cross-coupling to attach substituents. Optimization involves adjusting solvent polarity (e.g., THF/water mixtures), temperature (50–80°C), and catalysts (e.g., CuSO₄ with sodium ascorbate) to improve yields. Monitoring reaction progress via TLC or HPLC is critical .

Q. How can the purity and structural integrity of this compound be confirmed using spectroscopic and chromatographic methods?

  • Methodological Answer : Use a combination of techniques:
  • 1H/13C NMR to verify substituent positions and integration ratios.
  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • FT-IR to identify functional groups (e.g., triazole C=N stretches at ~1500 cm⁻¹).
  • HPLC with UV detection (λ ~254 nm) to assess purity (>95%).
    Cross-referencing with databases like NIST ensures accuracy .

Q. What are the key crystallographic techniques for determining its crystal structure?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (SHELXT for space-group determination, SHELXL for refinement) to analyze diffraction data. Key parameters include:
  • Resolution : Aim for <1.0 Å to resolve bromine and methyl substituents.
  • Twinned data : Apply SHELXL’s TWIN/BASF commands for refinement.
    Validate with CCDC deposition and check for hydrogen bonding/π-stacking interactions .

Advanced Research Questions

Q. How can coordination complexes with this ligand be synthesized and characterized for antitumor applications?

  • Methodological Answer : React the triazole ligand with transition metal salts (e.g., Ni(ClO₄)₂, Co(NO₃)₂) in polar aprotic solvents (DMSO, acetonitrile). Characterize complexes using:
  • SC-XRD to confirm octahedral or tetrahedral geometries.
  • UV-vis spectroscopy to study d-d transitions (e.g., λmax shifts for Co²⁺ complexes).
  • Cyclic voltammetry to assess redox activity.
    Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., MDA-MB-468 for TNBC) .

Q. What methodologies are used to study substituent effects on biological activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., replacing bromine with chlorine or altering pyrazole methyl groups).
  • Disc diffusion assays (Mueller Hinton agar) to screen antimicrobial activity.
  • Computational docking (AutoDock Vina) to predict binding affinities for targets like TYK2 kinase. Compare IC₅₀ values and logP for solubility trends .

Q. How can DFT and molecular docking predict its reactivity and interactions?

  • Methodological Answer :
  • DFT calculations (Gaussian 16, B3LYP/6-311++G(d,p)) optimize geometry and compute frontier molecular orbitals (HOMO-LUMO gaps).
  • Molecular docking (PDB ID: 7RZR for TYK2) identifies key interactions (e.g., hydrogen bonds with Glu96, hydrophobic contacts).
  • MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Compile datasets from multiple studies (e.g., IC₅₀ values for TNBC) and apply statistical models (ANOVA, Tukey’s test) to identify outliers.
  • Replicate experiments under standardized conditions (e.g., fixed cell passage number, serum concentration).
  • Control for substituent effects : Compare analogs with identical core structures but varying halides/alkyl groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
3-bromo-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-1H-1,2,4-triazole

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